molecular formula C2H3N3O B11750052 1,2,3-Oxadiazol-4-amine

1,2,3-Oxadiazol-4-amine

Cat. No.: B11750052
M. Wt: 85.07 g/mol
InChI Key: WHLAXDUXKMECTM-UHFFFAOYSA-N
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Description

1,2,3-Oxadiazol-4-amine is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one oxygen atom, and an amine group at the fourth position. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Oxadiazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of aminodioximes. This method typically includes the reaction of Z-chlorooximes, isocyanides, and hydroxylamines . Another method involves the Mitsunobu-Beckmann rearrangement of aminodioximes .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Oxadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

Properties

Molecular Formula

C2H3N3O

Molecular Weight

85.07 g/mol

IUPAC Name

oxadiazol-4-amine

InChI

InChI=1S/C2H3N3O/c3-2-1-6-5-4-2/h1H,3H2

InChI Key

WHLAXDUXKMECTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NO1)N

Origin of Product

United States

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